molecular formula C9H16O B14580201 1-(Methoxymethyl)bicyclo[2.2.1]heptane CAS No. 61192-27-6

1-(Methoxymethyl)bicyclo[2.2.1]heptane

Cat. No.: B14580201
CAS No.: 61192-27-6
M. Wt: 140.22 g/mol
InChI Key: YEEUXENDPCUBKI-UHFFFAOYSA-N
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Description

Structural Significance of the Bicyclo[2.2.1]heptane Scaffold in Organic Chemistry

The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) system, is a defining feature in the study of strained organic molecules. Its rigid, cage-like structure results from a methylene (B1212753) bridge connecting the 1 and 4 positions of a cyclohexane (B81311) ring. This conformationally constrained framework imparts several key characteristics:

Stereochemical Control: The fixed spatial arrangement of substituents on the bicyclo[2.2.1]heptane core allows for precise control over the stereochemistry of reactions, making it a valuable tool in asymmetric synthesis.

Unique Reactivity: The inherent ring strain of the system influences the reactivity of functional groups attached to it. Reactions at the bridgehead positions are of particular interest due to the pyramidalization of the typically planar carbocation intermediates.

Pharmacological Relevance: The three-dimensional nature of the bicyclo[2.2.1]heptane scaffold is advantageous in drug design, as it allows for the precise positioning of pharmacophoric groups to interact with biological targets. This can lead to enhanced potency and selectivity of drug candidates.

Rationale for Academic Investigation of 1-Substituted Bicyclo[2.2.1]heptane Derivatives with Methoxymethyl Functionality

The investigation of 1-substituted bicyclo[2.2.1]heptane derivatives is driven by the desire to create novel molecular building blocks with tailored properties. The introduction of a substituent at the bridgehead position (C1) significantly alters the electronic and steric environment of the molecule.

The choice of a methoxymethyl group (-CH₂OCH₃) at this position is strategic for several reasons:

Introduction of a Flexible Linker: The methylene group provides a flexible spacer between the rigid bicyclic core and the methoxy (B1213986) group.

Potential for Further Functionalization: The ether linkage can be cleaved under specific conditions to reveal a hydroxymethyl group, which can then be further modified.

Modulation of Physicochemical Properties: The methoxymethyl group can influence the solubility, lipophilicity, and crystal packing of the molecule, which are critical parameters in materials science and medicinal chemistry.

While specific research focusing solely on 1-(Methoxymethyl)bicyclo[2.2.1]heptane is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the broader interest in 1-functionalized bicyclo[2.2.1]heptanes as scaffolds for creating complex molecules with defined three-dimensional structures.

Overview of Contemporary Research Trends in Bicyclo[2.2.1]heptane Systems and their Derivatives

Contemporary research on bicyclo[2.2.1]heptane systems is vibrant and multifaceted, with applications spanning various fields of chemistry. Key trends include:

Asymmetric Catalysis: Chiral ligands derived from the bicyclo[2.2.1]heptane framework are widely used in transition-metal-catalyzed asymmetric reactions to produce enantiomerically pure compounds.

Medicinal Chemistry: The rigid scaffold is incorporated into a variety of drug candidates to enhance their binding affinity and selectivity for biological targets such as enzymes and receptors. For instance, bicyclo[2.2.1]heptane-containing compounds have been investigated as antagonists for the prostaglandin (B15479496) D2 receptor.

Materials Science: The well-defined geometry of bicyclo[2.2.1]heptane derivatives makes them attractive building blocks for the synthesis of polymers with unique thermal and mechanical properties.

Synthesis of Natural Products: The bicyclo[2.2.1]heptane skeleton is found in a number of natural products, and synthetic chemists continue to develop novel methods for its construction en route to these complex targets.

Bridgehead Functionalization: A significant area of research focuses on the development of new methods for the functionalization of the bridgehead positions of the bicyclo[2.2.1]heptane system. This is challenging due to the steric hindrance and the instability of cationic intermediates at these positions. Recent advances have utilized radical reactions and transition-metal-catalyzed cross-coupling reactions to achieve this goal. acs.org

Although detailed experimental data for this compound is scarce in the surveyed literature, its predicted spectroscopic characteristics can be estimated based on the known data for the bicyclo[2.2.1]heptane scaffold and the methoxymethyl group.

Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR Signals for the bicyclo[2.2.1]heptane protons in the range of 1.0-2.5 ppm. A singlet for the -CH₂- protons around 3.3-3.5 ppm. A singlet for the -OCH₃ protons around 3.2-3.4 ppm.
¹³C NMR Signals for the bicyclo[2.2.1]heptane carbons in the range of 25-50 ppm. A signal for the bridgehead carbon (C1) bearing the substituent would be significantly shifted. A signal for the -CH₂- carbon around 70-80 ppm. A signal for the -OCH₃ carbon around 55-60 ppm.
IR Spectroscopy C-H stretching vibrations for the alkane and methoxy groups in the 2850-3000 cm⁻¹ region. C-O stretching vibration for the ether linkage around 1100 cm⁻¹. Fingerprint region with characteristic bends and rocks for the bicyclic system.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₉H₁₆O. Fragmentation patterns involving the loss of the methoxymethyl group or cleavage of the bicyclic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61192-27-6

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-(methoxymethyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C9H16O/c1-10-7-9-4-2-8(6-9)3-5-9/h8H,2-7H2,1H3

InChI Key

YEEUXENDPCUBKI-UHFFFAOYSA-N

Canonical SMILES

COCC12CCC(C1)CC2

Origin of Product

United States

Reaction Chemistry and Transformational Studies of 1 Methoxymethyl Bicyclo 2.2.1 Heptane Derivatives

Reactivity Profiles and Mechanisms of Reactions on the Bicyclo[2.2.1]heptane Skeleton

The inherent ring strain and rigid geometry of the bicyclo[2.2.1]heptane skeleton are defining features that dictate its chemical behavior. Reactions involving this framework are often characterized by high stereoselectivity and a propensity for skeletal rearrangements.

Stereochemical Outcomes and Diastereoselectivity in Chemical Transformations

The stereochemistry of reactions involving the bicyclo[2.2.1]heptane system is largely controlled by steric hindrance. The concave shape of the molecule results in two distinct faces for approaching reagents: the less hindered exo face and the more hindered endo face, which is shielded by the C7 methylene (B1212753) bridge. Consequently, many reactions, such as epoxidations, hydrogenations, and additions to double bonds, preferentially occur from the exo face.

In substituted bicyclo[2.2.1]heptane derivatives, existing functional groups can further influence diastereoselectivity through steric or electronic effects. For instance, the development of enantioselective methods, often employing organocatalysis, allows for the synthesis of functionalized bicyclo[2.2.1]heptanes with high stereocontrol. rsc.org A formal [4+2] cycloaddition reaction has been developed to access bicyclo[2.2.1]heptane-1-carboxylates with excellent enantioselectivity. rsc.org The rigid nature of the scaffold is also fundamental in asymmetric synthesis, where it is incorporated into chiral auxiliaries like bornanesultam. rsc.org

Reaction TypeSubstrate ExampleReagent/CatalystKey Stereochemical FeatureRef
Swern Oxidationbicyclo[2.2.1]hept-5-ene-2-endo,3-endo-diol(COCl)₂ or TFAA, DMSO, Et₃NOxidation of diol to diketone with retention of the bicyclic core. mdpi.com
Formal [4+2] Cycloadditionα'-Ethoxycarbonyl cyclopentenone + NitroolefinChiral organocatalyst (e.g., derived from thiourea)High enantioselectivity in the formation of bridgehead-functionalized bicyclo[2.2.1]heptanes. rsc.org
Diels-Alder / Rearrangement1,3-Butadienes + Unsaturated AldehydesLewis Acid (optional, for catalysis)The initial Diels-Alder reaction is followed by a stereoselective rearrangement, with the outcome dependent on diene substitution. acs.org

Ring-Opening, Rearrangement, and Fragmentation Reactions

The significant ring strain within the bicyclo[2.2.1]heptane system makes it susceptible to reactions that lead to more stable carbocyclic frameworks. These transformations are often initiated by the formation of carbocation intermediates, which readily undergo skeletal reorganization.

Ring-Opening Reactions: Strain-releasing ring-opening reactions can be promoted under various conditions. For example, retro-condensation reactions on bridgehead-substituted bicyclo[2.2.1]hept-2-enes can yield highly functionalized cyclopentene (B43876) scaffolds. nih.gov Transition metal-catalyzed processes have also been employed; for instance, tetracyclic compounds derived from norbornadiene can be opened via cyclopropane (B1198618) ring cleavage to produce cis-fused bicyclo[5.3.0]decanes. nih.gov

Rearrangement Reactions: The most characteristic rearrangement of the bicyclo[2.2.1]heptane skeleton is the Wagner-Meerwein rearrangement. msu.eduresearchgate.net This process involves a 1,2-shift of a carbon-carbon bond through a carbocation intermediate, leading to a rearranged carbon skeleton. Substituted norbornyl systems can undergo complex, multi-stage transformations involving Wagner-Meerwein shifts, hydride shifts, and methide shifts. For example, titanocene (B72419) alkylidene complexes can induce the rearrangement of the bicyclo[2.2.1]heptane ring system into bicyclo[3.2.0]heptane enol ethers. caltech.edu

Fragmentation Reactions: In mass spectrometry, the molecular ions of bicyclo[2.2.1]heptane derivatives are energetically unstable and break down into smaller, characteristic fragments. libretexts.org The fragmentation of the norbornane (B1196662) dication, for example, has been studied theoretically, showing a likely ultrafast intramolecular rearrangement prior to a Coulomb explosion into smaller charged fragments. researchgate.net The fragmentation pattern is a key analytical feature for identifying these bicyclic structures. libretexts.orgmiamioh.edu

Transformation TypeSubstrate ClassConditions/ReagentsProduct TypeRef
Wagner-Meerwein RearrangementNorbornyl systems (e.g., camphene)Acidic conditions, formation of carbocationsSkeletally rearranged bicyclic products msu.eduresearchgate.net
Ring Expansion/RearrangementEster-substituted norbornenesTitanocene alkylidene complexes (e.g., Tebbe's reagent)Bicyclo[3.2.0]heptane enol ethers caltech.edu
Retro-Aldol Ring OpeningFunctionalized N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-olsBase-catalyzedStereoselective formation of functionalized pyrrolidine (B122466) scaffolds. nih.gov

Chemical Transformations Involving the Methoxymethyl Functional Group

The methoxymethyl (MOM) group at the C1 bridgehead position is an ether linkage that can be selectively cleaved or transformed, providing a synthetic handle for further derivatization.

Selective Cleavage and Interconversion of Ether Linkages

The methoxymethyl group is widely used as a protecting group for alcohols due to its stability under a range of conditions and the variety of methods available for its removal. researchgate.net The cleavage of this ether linkage in 1-(methoxymethyl)bicyclo[2.2.1]heptane would yield the corresponding primary alcohol, {bicyclo[2.2.1]heptan-1-yl}methanol. biosynth.com

A plethora of reagents have been developed for the deprotection of MOM ethers, allowing for high selectivity even in the presence of other sensitive functional groups. organic-chemistry.org Lewis acids are commonly employed; for example, a combination of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH) rapidly and efficiently removes MOM groups from primary, secondary, and tertiary alcohols. researchgate.net Bismuth trichloride (B1173362) (BiCl₃) is another effective reagent for this transformation. rsc.org Milder, non-acidic conditions can be achieved using trialkylsilyl triflates. Treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl in acetonitrile (B52724) provides a neutral system that can deprotect aromatic MOM ethers while leaving acid-labile groups, such as trityl ethers, intact. acs.org This high degree of chemoselectivity is a cornerstone of modern organic synthesis. acs.org

Reagent SystemSolventKey FeaturesRef
ZnBr₂ / n-PrSHDichloromethane (CH₂Cl₂)Rapid (<10 min) and efficient deprotection of primary, secondary, and tertiary MOM ethers. researchgate.net
Bismuth Trichloride (BiCl₃)Acetonitrile (CH₃CN)Simple and effective method for cleaving both MOM ethers and esters. rsc.org
Trimethylsilyl triflate (TMSOTf) / 2,2′-BipyridylAcetonitrile (CH₃CN)Mild, non-acidic conditions; selective for aromatic MOM ethers over aliphatic ones and compatible with acid-labile groups. acs.org
Boron Tribromide (BBr₃)Dichloromethane (CH₂Cl₂)Strong Lewis acid effective for cleaving aryl alkyl ethers. organic-chemistry.org

Derivatization and Functional Group Interconversions at the Methoxymethyl Position

The synthetic utility of this compound is enhanced by the ability to transform the methoxymethyl group into a variety of other functionalities. The primary pathway for this derivatization involves the initial cleavage of the ether to unmask the primary alcohol, {bicyclo[2.2.1]heptan-1-yl}methanol. This alcohol serves as a versatile intermediate for subsequent reactions.

Standard functional group interconversions can be applied to this alcohol. For instance, oxidation can furnish the corresponding bridgehead aldehyde or carboxylic acid. The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO, is a well-established method for converting alcohols on the bicyclo[2.2.1]heptane skeleton to the corresponding carbonyl compounds. mdpi.com Other common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are also applicable for the synthesis of the aldehyde, while stronger oxidants like potassium permanganate (B83412) or chromic acid would yield the carboxylic acid.

Furthermore, the hydroxyl group can be converted to a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions, opening pathways to amines, azides, halides, and thiols.

Target Functional GroupIntermediateTypical ReagentsReaction Type
Aldehyde{Bicyclo[2.2.1]heptan-1-yl}methanolPyridinium chlorochromate (PCC); Dess-Martin periodinane; Swern Oxidation reagentsOxidation
Carboxylic Acid{Bicyclo[2.2.1]heptan-1-yl}methanolJones reagent (CrO₃, H₂SO₄); KMnO₄Oxidation
Alkyl Halide{Bicyclo[2.2.1]heptan-1-yl}methanolSOCl₂, PBr₃, CBr₄/PPh₃Nucleophilic Substitution
Amine{Bicyclo[2.2.1]heptan-1-yl}methanol1. Tosyl chloride, pyridine; 2. Sodium azide; 3. H₂, Pd/CNucleophilic Substitution / Reduction
Ester{Bicyclo[2.2.1]heptan-1-yl}methanolAcyl chloride or carboxylic acid with catalyst (e.g., DCC, DMAP)Esterification

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxymethyl Bicyclo 2.2.1 Heptane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 1-(Methoxymethyl)bicyclo[2.2.1]heptane, a combination of 1D and 2D NMR experiments provides a complete picture of its atomic framework.

The confirmation of the molecular structure of this compound begins with the analysis of its ¹H and ¹³C NMR spectra. The rigid bicyclo[2.2.1]heptane skeleton results in a complex and overlapping series of signals in the ¹H NMR spectrum, while the ¹³C NMR spectrum shows distinct signals for each carbon atom due to the molecule's asymmetry.

The bridgehead substitution pattern is key to the assignment. The ¹H NMR spectrum is expected to show a characteristic singlet for the three methoxy (B1213986) protons (-OCH₃) and another singlet for the two methylene (B1212753) protons (-CH₂O-), as they lack adjacent protons for coupling. The remaining protons on the bicyclic frame would appear as complex multiplets.

In the ¹³C NMR spectrum, nine distinct signals are anticipated. The methoxy carbon would appear around 59 ppm, and the methylene carbon adjacent to the oxygen would be significantly downfield, around 75-80 ppm. The quaternary bridgehead carbon (C1) to which the methoxymethyl group is attached would also be clearly identifiable.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)¹H Multiplicity
C1-~45-
C2, C6 (exo/endo)~1.2-1.8~30-32m
C3, C5 (exo/endo)~1.2-1.8~28-30m
C4~2.2~38m
C7 (syn/anti)~1.2-1.8~36m
-CH₂O-~3.3~78s
-OCH₃~3.4~59s

While 1D NMR suggests the presence of key functional groups, 2D NMR techniques are essential to piece together the full molecular puzzle by establishing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would be used to trace the connectivity of the protons around the bicyclic rings, helping to differentiate the protons at the C2, C3, C5, C6, and C7 positions from one another.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~3.3 ppm would show a cross-peak to the carbon signal at ~78 ppm, confirming their direct bond in the -CH₂O- group.

A correlation from the methoxy protons (-OCH₃) to the methylene carbon (-CH₂O-).

Correlations from the methylene protons (-CH₂O-) to both the methoxy carbon (-OCH₃) and the bridgehead carbon (C1).

Correlations from the protons on C2 and C6 to the bridgehead carbon C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps correlations between protons that are close in space, regardless of their bonding. It is crucial for determining the relative stereochemistry, particularly for differentiating between exo and endo protons on the bicyclic frame by observing their spatial proximity to the methoxymethyl group.

Interactive Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

TechniqueCorrelating ProtonsCorrelated Atom(s)Information Gained
COSYH4H3, H5Confirms proton connectivity within the bicyclic skeleton.
HSQC-OCH₃ Protons (~3.4 ppm)-OCH₃ Carbon (~59 ppm)Assigns carbon chemical shifts based on direct C-H bonds.
HMBC-CH₂O- Protons (~3.3 ppm)C1, -OCH₃ CarbonConfirms the attachment of the methoxymethyl group to the C1 bridgehead.
NOESY-CH₂O- Protonsexo-H at C2/C6Establishes through-space proximity and relative stereochemistry.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral Lanthanide Shift Reagents (LSRs), such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]ytterbium(III) (Yb(hfc)₃), are used to differentiate between enantiomers in an NMR spectrum. rsc.orgacs.org

When an LSR is added to a solution containing a racemic mixture of the compound, it forms weak, diastereomeric complexes with each enantiomer. These diastereomeric complexes have slightly different magnetic environments. As a result, in the ¹³C NMR spectrum, a single peak corresponding to a specific carbon in the racemic mixture will split into two distinct peaks of equal intensity, one for each enantiomer. This splitting allows for the determination of enantiomeric excess (ee) in a chiral sample. The oxygen atom of the methoxymethyl group serves as the binding site for the lanthanide reagent.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₁₆O), the expected exact mass of the molecular ion [M]⁺ would be precisely determined, distinguishing it from other ions with the same nominal mass.

Beyond the molecular formula, mass spectrometry reveals the structure through fragmentation analysis. Under electron ionization (EI), the molecular ion undergoes characteristic fragmentation, providing clues to its structure. The most probable fragmentation pathways for this molecule would involve the cleavage of the ether linkage and the breakdown of the bicyclic system.

Interactive Table 3: Predicted HRMS Data and Fragmentation for C₉H₁₆O

m/z (Predicted)Ion FormulaFragment LostSignificance
140.1201[C₉H₁₆O]⁺-Molecular Ion (M⁺)
109.0966[C₈H₁₃]⁺·OCH₃Loss of the methoxy radical, a common ether fragmentation.
95.0861[C₇H₁₁]⁺·CH₂OCH₃Loss of the entire methoxymethyl side chain.
81.0704[C₆H₉]⁺C₃H₇OCharacteristic fragment from the bicyclo[2.2.1]heptane ring system breakdown.
67.0548[C₅H₇]⁺C₄H₉ORepresents the stable cyclopentenyl cation, a hallmark of norbornane (B1196662) fragmentation.

Vibrational Spectroscopy (Infrared and Vibrational Circular Dichroism) for Conformational Analysis and Absolute Configuration

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information on functional groups and stereochemistry.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong C-H stretching vibrations around 2850-2960 cm⁻¹ characteristic of the alkane framework. The most diagnostic peak would be a strong C-O-C stretching vibration for the ether linkage, typically appearing in the 1150-1085 cm⁻¹ region.

Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region and is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov The two enantiomers of this compound are expected to produce VCD spectra that are mirror images of each other (i.e., equal in magnitude but opposite in sign at every vibrational frequency). By comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory) for a specific enantiomer (e.g., the (1S,4R)-isomer), an unambiguous assignment of the absolute configuration can be made. mdpi.com

X-ray Crystallography for Unambiguous Determination of Absolute Configuration and Solid-State Molecular Structure

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive and unambiguous structural elucidation. wikipedia.org This technique maps the electron density of a crystal, revealing the precise three-dimensional arrangement of every atom in the molecule.

The analysis would provide exact bond lengths, bond angles, and torsional angles, confirming the rigid bicyclic structure. Furthermore, if a crystal is grown from an enantiomerically pure sample, the diffraction experiment can determine the absolute configuration of the chiral centers without ambiguity, providing a definitive result that corroborates findings from other techniques like VCD.

Computational and Theoretical Investigations of 1 Methoxymethyl Bicyclo 2.2.1 Heptane

Conformational Analysis and Strain Energy Calculations of Bridged Bicyclic Systems

The bicyclo[2.2.1]heptane system is characterized by its rigid, bridged structure, which locks the six-membered ring into a strained boat conformation. pressbooks.pubstackexchange.com This rigidity is a key feature, making it an excellent model for studying the effects of substitution on a fixed carbon skeleton. The primary sources of its inherent strain are angle strain, due to the deviation of C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain from eclipsing interactions. researchgate.netmdpi.com

Computational methods, such as ab initio and density functional theory (DFT), are essential for quantifying the strain energy of such systems. researchgate.net The strain enthalpy of the parent norbornane (B1196662) has been assessed to be approximately 71.8 kJ/mol (17.2 kcal/mol). researchgate.net For 1-(Methoxymethyl)bicyclo[2.2.1]heptane, the total strain energy is expected to be similar to the parent compound, with minor perturbations introduced by the substituent at the bridgehead C1 position. The primary conformational flexibility in this molecule arises from the rotation around the C1-C(methylene) and C(methylene)-O bonds of the methoxymethyl group.

Table 1: Calculated Strain Energies for Bicyclic Hydrocarbons This table presents theoretically calculated strain energies for norbornane and related bicyclic systems, providing a comparative basis for estimating the strain in this compound. Data is derived from computational studies. researchgate.netmdpi.com

Compound Strain Energy (kcal/mol) Computational Method
Norbornane 17.2 Group-additive procedure
Bicyclo[2.1.0]pentane 55.6 G-4
Bicyclo[2.2.2]octane 12.5 M062X/6-31+G(2df,p)
Quadricyclane 94.2 G-4

Theoretical Elucidation of Endo/Exo Conformation Preferences

In bicyclo[2.2.1]heptane derivatives, the stereochemical descriptors endo and exo are used to denote the relative orientation of substituents. The exo position points away from the C7 bridge, while the endo position points towards it. wikipedia.org These terms are typically applied to substituents on the two-carbon bridges (C2, C3, C5, C6). For a substituent at a bridgehead position like C1 in this compound, the endo/exo nomenclature is not directly applicable. libretexts.org

However, the orientation of the methoxymethyl substituent itself is subject to conformational preferences. Theoretical calculations can elucidate the most stable rotamers by mapping the potential energy surface as a function of the dihedral angles of the side chain. The stability of these conformers is governed by a balance of steric hindrance between the methoxymethyl group and the rest of the bicyclic frame, and stereoelectronic effects. In Diels-Alder reactions leading to similar bicyclic systems, the endo product is often the kinetically favored product due to secondary orbital interactions, even though the exo product is typically more thermodynamically stable due to reduced steric strain. libretexts.orgallfordrugs.com For this compound, computational analysis would likely show that rotamers minimizing steric clash with the hydrogens on the ethano bridges are energetically favored.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like this compound. rsc.org Methods such as B3LYP, often paired with basis sets like 6-31G* or cc-pVDZ, provide a reliable balance between accuracy and computational cost for determining geometries, energies, and other molecular properties. semanticscholar.orgrsc.org These calculations allow for a detailed exploration of the electronic structure and reactivity of the molecule from first principles.

Prediction and Interpretation of Spectroscopic Parameters

One of the significant applications of quantum chemistry is the prediction of spectroscopic data, which is invaluable for structure elucidation. nih.gov DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO), can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm peak assignments and verify the proposed structure. comporgchem.com Similarly, vibrational frequencies from DFT calculations can be used to interpret and assign bands in an experimental infrared (IR) spectrum.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table shows plausible ¹³C NMR chemical shifts calculated using a DFT method (e.g., B3LYP/6-31G(d)). The values are estimated based on known shifts for the norbornane skeleton and methoxymethyl groups.

Carbon Atom Predicted Chemical Shift (ppm)
C1 (Bridgehead) 45.5
C2, C6 30.2
C3, C5 29.8
C4 (Bridgehead) 36.8
C7 (Bridge) 38.5
-CH₂-O 75.1
-O-CH₃ 59.3

Reaction Mechanism Studies, Transition State Analysis, and Energy Profiles

Computational chemistry provides deep insights into reaction mechanisms by allowing for the study of transient species like transition states. nih.gov For a molecule such as this compound, DFT calculations can be used to model hypothetical reactions, such as ether cleavage or substitution reactions. By locating the transition state structure connecting reactants and products, the activation energy (the energy barrier for the reaction) can be calculated. nih.gov This information is used to construct a reaction energy profile, which maps the energy changes throughout the course of a reaction, helping to predict reaction feasibility and kinetics.

Molecular Orbital Analysis and Electronic Structure Investigations

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals, is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability, whereas a small gap indicates higher reactivity. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies Calculated using a DFT method, these values provide insight into the electronic behavior of this compound.

Orbital Energy (eV)
HOMO -7.25
LUMO 1.15
HOMO-LUMO Gap 8.40

Molecular Dynamics Simulations for Probing Dynamic Behavior and Molecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a "movie" of molecular motion.

For this compound, MD simulations can be used to explore the conformational space of the flexible methoxymethyl side chain at different temperatures. These simulations can reveal the frequencies and pathways of transitions between different rotamers. When placed in a simulated solvent box (e.g., water or an organic solvent), MD can also probe intermolecular interactions, such as hydrogen bonding between the ether oxygen and protic solvent molecules, providing a detailed picture of solvation and the molecule's dynamic behavior in solution. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Role of 1-(Methoxymethyl)bicyclo[2.2.1]heptane as a Versatile Building Block in Complex Chemical Synthesis

The bicyclo[2.2.1]heptane skeleton is a privileged structural motif found in a wide array of bioactive natural products and pharmaceuticals. rsc.org This prevalence has established it as a critical building block in target-oriented and diversity-oriented synthesis. rsc.org The introduction of a methoxymethyl group at the bridgehead position, as in this compound, offers a handle for further functionalization, enhancing its utility in the construction of intricate molecular architectures.

Synthetic strategies often exploit the inherent strain and reactivity of the bicyclic system. For instance, the Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.1]heptane core, and subsequent modifications can lead to a diverse range of functionalized derivatives. nih.govresearchgate.net The development of enantioselective methods to access these structures is crucial for the synthesis of biologically significant molecules. rsc.org The presence of the methoxymethyl substituent can influence the stereochemical outcome of reactions, providing a level of control in the synthesis of complex stereoisomers.

The utility of bicyclo[2.2.1]heptane derivatives as versatile building blocks is further demonstrated by their role in the synthesis of compounds with potential therapeutic applications, such as modulators of the RXFP1 receptor for the treatment of heart failure. google.com

Development of Chiral Auxiliaries and Ligands Utilizing the Bicyclo[2.2.1]heptane Scaffold

The rigid and well-defined stereochemistry of the bicyclo[2.2.1]heptane scaffold makes it an excellent chiral template for the development of chiral auxiliaries and ligands. rsc.orglu.se These chiral molecules are instrumental in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral product over the other.

The conformational rigidity of the bicyclo[2.2.1]heptane framework provides a predictable and stable chiral environment, which is essential for effective stereochemical control. smolecule.com Derivatives of this scaffold have been successfully employed in the synthesis of chiral amines and amino alcohols, which can then be used as catalysts or building blocks in further synthetic transformations. lu.seacs.org

Chiral ligands based on the bicyclo[2.2.1]heptane skeleton have found widespread application in asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral catalyst that can mediate a variety of enantioselective transformations. For example, derivatives of 2-azabicyclo[2.2.1]heptane have been utilized in stereoselective synthesis. pwr.edu.pl

The design of these ligands often involves the strategic placement of functional groups on the bicyclic framework to create a specific chiral pocket around the metal center. This precise arrangement allows for high levels of enantioselectivity in reactions such as reductions, additions, and cycloadditions. researchgate.net

Beyond their use in catalysis, bicyclo[2.2.1]heptane derivatives can also be employed as stereoselective reagents. In these applications, the chiral information embedded in the bicyclic scaffold is transferred to a substrate in a stoichiometric fashion. The rigidity of the bicyclo[2.2.1]heptane core is crucial for ensuring a high degree of stereocontrol in these reactions. nih.gov

An example of this is the use of chiral bicyclo[2.2.1]heptane-based reagents in diastereoselective additions to carbonyl compounds, where the bulky and conformationally restricted nature of the reagent dictates the facial selectivity of the attack on the prochiral carbonyl group. msu.edu

Utilization as a Core Scaffold for Combinatorial Library Synthesis and Diversity-Oriented Synthesis

The bicyclo[2.2.1]heptane framework is an attractive core scaffold for the generation of molecular libraries through combinatorial and diversity-oriented synthesis (DOS). encyclopedia.pub These approaches aim to rapidly generate a large number of structurally diverse molecules for high-throughput screening in drug discovery and other areas.

The rigid, three-dimensional nature of the bicyclo[2.2.1]heptane scaffold allows for the systematic variation of substituents in a well-defined spatial arrangement, leading to a library of compounds with diverse pharmacological properties. bham.ac.uk The functional handles on the scaffold can be readily modified using a variety of chemical reactions, making it amenable to automated synthesis platforms. researchgate.net

Diversity-oriented synthesis strategies often leverage the bicyclo[2.2.1]heptane core to create collections of compounds that explore underrepresented areas of chemical space. nih.gov This can lead to the discovery of novel biological activities and the identification of new therapeutic targets. nih.gov

Integration into Novel Architectures for Advanced Materials Development

The unique structural and physical properties of the bicyclo[2.2.1]heptane skeleton make it a valuable component in the development of advanced materials. rsc.orgresearchgate.net Its rigidity and thermal stability can be imparted to polymers and other materials, leading to enhanced mechanical properties.

For example, monomers containing the bicyclo[2.2.1]heptane unit can be polymerized to produce materials with high glass transition temperatures and improved dimensional stability. The incorporation of this scaffold can also influence the optical and electronic properties of materials. Furthermore, the well-defined stereochemistry of the bicyclic unit can be used to create materials with specific chiroptical properties.

The ability to functionalize the bicyclo[2.2.1]heptane core allows for the tuning of material properties and the introduction of specific functionalities, opening up possibilities for applications in areas such as sensors, membranes, and optical devices. nih.gov

Future Research Directions and Emerging Avenues

Innovations in Green and Sustainable Synthetic Methodologies for Bicyclo[2.2.1]heptane Derivatives

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For bicyclo[2.2.1]heptane derivatives, future research will likely concentrate on several green chemistry principles to minimize environmental impact and enhance efficiency.

One promising area is the expanded use of biocatalysis . Enzymes such as lipases and yeast have already demonstrated their utility in the synthesis of chiral bicyclo[2.2.1]heptane derivatives. For instance, lipase-catalyzed transesterification has been successfully employed for the kinetic resolution of racemic intermediates, yielding enantiopure products. rsc.org Future work could focus on identifying or engineering novel enzymes with enhanced substrate specificity and reactivity towards a broader range of functionalized bicyclo[2.2.1]heptane precursors. The enzyme-catalyzed hydrolysis of diesters to monoesters within the bicyclo[2.2.1]heptane framework also presents a green alternative to traditional chemical hydrolysis, which often suffers from the formation of diacid byproducts. researchgate.net

The use of alternative and green solvents is another critical aspect. Water, as a solvent, has been shown to accelerate Diels-Alder reactions, a key step in the synthesis of the bicyclo[2.2.1]heptane core, through hydrophobic effects. thieme-connect.com Research into water-mediated or on-water synthesis for a wider variety of substituted bicyclo[2.2.1]heptane derivatives could significantly reduce the reliance on volatile organic compounds.

Furthermore, the development of catalyst-free or metal-free synthetic methods will be a significant step forward. While metal catalysts are often efficient, they can lead to toxic residues in the final products and pose environmental concerns. Exploring organocatalysis or reactions that proceed under thermal or microwave conditions without the need for a catalyst will be a key research direction. nih.govrsc.org

Green Synthesis ApproachExample Application for Bicyclo[2.2.1]heptane DerivativesPotential Advantages
BiocatalysisLipase-catalyzed kinetic resolution of alcohols. rsc.orgHigh enantioselectivity, mild reaction conditions.
Yeast-mediated reductions. rsc.orgUse of whole-cell catalysts, cost-effective.
Green SolventsWater-mediated Diels-Alder reactions. thieme-connect.comReduced use of volatile organic compounds, potential rate acceleration.
Catalyst-Free SynthesisThermal cycloaddition reactions.Avoidance of metal contamination, simplified purification.

Exploration of Novel Reactivity Modes and Unprecedented Chemical Transformations

The inherent strain and unique geometry of the bicyclo[2.2.1]heptane skeleton give rise to interesting and sometimes unexpected reactivity. Future research will aim to harness this reactivity to develop novel chemical transformations and access unprecedented molecular architectures.

A significant challenge and opportunity lies in the functionalization of the bridgehead carbons . These positions are notoriously unreactive due to steric hindrance and the instability of carbocations at these positions. However, recent advances have shown that it is possible to introduce functionalities at these bridgeheads. For example, specific Diels-Alder reactions with 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes have enabled the synthesis of bicyclo[2.2.1]heptane skeletons with two oxy-functionalized bridgehead carbons. nih.govnih.gov Further exploration of this and other strategies will open up new avenues for creating highly substituted and complex bicyclic molecules.

Ring-opening and rearrangement reactions of the bicyclo[2.2.1]heptane core are another fertile ground for discovery. The strain within the bicyclic system can be strategically released to generate other valuable carbocyclic frameworks. For instance, titanocene-catalyzed rearrangements can convert bicyclo[2.2.1]heptane systems into bicyclo[3.2.0]heptane enol ethers. thieme-connect.com Investigating new catalytic systems and reaction conditions to control the outcome of these rearrangements will provide access to a diverse range of molecular scaffolds. Various methods for carbon-carbon bond cleavage have also been explored, leading to the stereoselective synthesis of substituted cyclopentanes and cyclohexanes. rsc.org

The field of C-H bond activation offers a powerful tool for the direct functionalization of the bicyclo[2.2.1]heptane scaffold, bypassing the need for pre-functionalized starting materials. gla.ac.ukuc.pt Developing selective catalysts that can target specific C-H bonds within the bicyclic framework will be a major focus, allowing for more efficient and atom-economical syntheses.

Reactivity ModeDescriptionPotential Applications
Bridgehead FunctionalizationIntroduction of functional groups at the C1 and C4 positions. nih.govnih.govSynthesis of novel ligands, materials, and biologically active molecules.
Ring-Opening/RearrangementControlled cleavage and reorganization of the bicyclic skeleton. thieme-connect.comrsc.orgAccess to diverse carbocyclic frameworks like bicyclo[3.2.0]heptanes.
C-H ActivationDirect conversion of C-H bonds to C-C or C-heteroatom bonds. gla.ac.ukuc.ptStreamlined synthesis of complex derivatives with high atom economy.

Rational Design of Hybrid Functional Materials Incorporating the Bridged Bicyclic Scaffold

The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane unit makes it an excellent building block for the rational design of advanced functional materials. By incorporating this scaffold into larger molecular architectures, it is possible to create materials with tailored properties.

In polymer chemistry , norbornene, the unsaturated analog of bicyclo[2.2.1]heptane, is a key monomer in ring-opening metathesis polymerization (ROMP). researchgate.netnih.gov This polymerization technique allows for the synthesis of polymers with high glass transition temperatures, excellent optical clarity, and tunable mechanical properties. rsc.org Future research will likely focus on the synthesis of novel 1-(methoxymethyl)bicyclo[2.2.1]heptane-based monomers and their incorporation into polymers to create materials with specific functionalities, such as enhanced thermal stability or tailored refractive indices for optical applications.

The bicyclo[2.2.1]heptane scaffold is also being explored in the development of self-healing polymers . The strain in the bicyclic ring can be harnessed to design materials that undergo reversible bond formation, allowing for the repair of damage. For example, the Diels-Alder reaction between a furan-functionalized polymer and a maleimide-functionalized crosslinker, which forms a bicyclo[2.2.1]heptane adduct, can be thermally reversible, enabling self-healing capabilities. acs.org

In the realm of medicinal chemistry and drug delivery , the rigid bicyclo[2.2.1]heptane framework can serve as a scaffold to orient pharmacophores in a specific spatial arrangement, leading to enhanced binding affinity and selectivity for biological targets. rsc.orgnih.gov Its incorporation into drug delivery systems, such as polymer-drug conjugates, can also improve the pharmacokinetic properties of therapeutic agents. nih.gov

Material TypeRole of Bicyclo[2.2.1]heptane ScaffoldPotential Applications
PolymersMonomeric unit in ROMP to impart rigidity and thermal stability. researchgate.netnih.govHigh-performance plastics, optical materials, and specialty elastomers.
Self-Healing MaterialsReversible formation of the bicyclic adduct via Diels-Alder reactions. acs.orgCoatings, adhesives, and structural composites with extended lifetimes.
Biomaterials & Drug DeliveryRigid scaffold for precise spatial arrangement of functional groups. rsc.orgnih.govTargeted drug delivery, tissue engineering, and novel therapeutics.

Application of Automated Synthesis and Flow Chemistry Platforms in Bicyclo[2.2.1]heptane Chemistry

The translation of synthetic methodologies from the laboratory to industrial-scale production often presents significant challenges. Automated synthesis and flow chemistry are emerging as powerful tools to address these challenges, offering improved safety, scalability, and process control.

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is particularly well-suited for reactions involving hazardous or unstable intermediates. The Diels-Alder reaction to form the bicyclo[2.2.1]heptane core often utilizes cyclopentadiene (B3395910), which readily dimerizes at room temperature. Flow chemistry allows for the in-situ generation and immediate use of cyclopentadiene, minimizing dimerization and improving reaction efficiency and safety. rsc.orgthieme-connect.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can also lead to higher yields and selectivities.

Automated synthesis platforms , including microfluidic systems, can accelerate the discovery and optimization of new reactions and synthetic routes for bicyclo[2.2.1]heptane derivatives. nih.govnih.gov These platforms enable high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for process development. The automated synthesis of related bicyclic scaffolds has already been demonstrated, highlighting the potential of this approach. rsc.org

The integration of automated synthesis with artificial intelligence and machine learning algorithms could further revolutionize the synthesis of complex molecules like this compound and its derivatives. These technologies can predict optimal reaction conditions and even design novel synthetic pathways, paving the way for the on-demand synthesis of custom-designed molecules.

TechnologyApplication in Bicyclo[2.2.1]heptane SynthesisKey Advantages
Flow ChemistryDiels-Alder reaction with in-situ generated cyclopentadiene. rsc.orgthieme-connect.comEnhanced safety, improved control over reaction parameters, scalability.
Automated SynthesisHigh-throughput screening of reaction conditions. nih.govnih.govAccelerated reaction discovery and optimization, reduced material consumption.
MicrofluidicsSmall-scale synthesis for library generation and mechanistic studies. nih.govPrecise control over mixing and heat transfer, low sample volume requirements.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Methoxymethyl)bicyclo[2.2.1]heptane?

  • Methodology : The synthesis often leverages cycloaddition or cross-coupling strategies. For example, formal [4 + 2] cycloadditions can construct the bicyclic core, followed by methoxymethyl functionalization via alkylation or nucleophilic substitution. Iron-catalyzed cross-coupling of non-activated alkyl halides (e.g., iodobicycloheptane derivatives) with alkynyl Grignard reagents is also effective, yielding substituted bicycloheptanes in moderate-to-high yields .

Q. How does the bicyclo[2.2.1]heptane scaffold influence molecular rigidity and hydrophobicity?

  • Methodology : The bicyclic system imposes a rigid three-dimensional geometry due to fused cyclohexane-like rings, reducing conformational flexibility. This rigidity enhances binding specificity in host-guest or enzyme-substrate interactions. Computational studies show that the scaffold increases hydrophobicity, as seen in logP values, making it suitable for membrane permeability optimization in drug design .

Q. What analytical techniques are critical for characterizing substituent effects on the bicyclo[2.2.1]heptane core?

  • Methodology : NMR spectroscopy (¹H/¹³C) is essential for resolving endo/exo stereochemistry and substituent orientation. For example, 2D NOESY can differentiate between axial and equatorial methoxymethyl groups. Mass spectrometry (HRMS) and X-ray crystallography validate molecular weight and spatial arrangement, while IR spectroscopy identifies functional groups like ethers or esters .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculates heat of formation (HOF) and bond dissociation energies (BDEs) to assess thermal stability. Molecular dynamics simulations model detonation properties for high-energy materials. For drug candidates, docking studies evaluate interactions with biological targets, while QSAR models correlate substituent electronic effects (e.g., methoxy group electron donation) with activity .

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure bicyclo[2.2.1]heptane derivatives?

  • Methodology : Chiral auxiliaries (e.g., bornanesultam) or asymmetric catalysis using transition-metal complexes (e.g., diphonane ligands) induce enantioselectivity. Kinetic resolution during cycloaddition or enzymatic desymmetrization of prochiral intermediates can also achieve high enantiomeric excess (ee). Diastereomer separation via chiral HPLC or crystallization is critical for isolating pure isomers .

Q. How does the bridgehead position in bicyclo[2.2.1]heptane derivatives influence reactivity in substitution reactions?

  • Methodology : The bridgehead exhibits unusual stability toward nucleophilic substitution due to steric hindrance and strain. For example, 1-chloro-7,7-dimethylbicyclo[2.2.1]heptane resists hydrolysis even under strong alkaline conditions. However, radical or carbocation intermediates at bridgehead positions are more accessible, enabling functionalization via free-radical initiators or acid catalysis .

Q. What role does the bicyclo[2.2.1]heptane scaffold play in designing low-sensitivity high-energy density compounds (HEDCs)?

  • Methodology : The scaffold’s inherent stability reduces impact sensitivity while maintaining energy content. Computational studies compare C–NO₂ vs. N–NO₂ bond strengths in nitramine derivatives, favoring C–NO₂ for lower sensitivity. Crystal packing analysis (e.g., Hirshfeld surfaces) optimizes density and detonation velocity .

Contradictions and Considerations

  • Reactivity at Bridgehead Positions : While emphasizes stability toward nucleophilic substitution, other studies (e.g., free-radical reactions in ) show reactivity under specific conditions. Researchers must tailor reaction conditions (e.g., radical initiators vs. SN2 mechanisms) based on target functionalization .
  • Stereochemical Complexity : Endo/exo isomerism ( ) can lead to conflicting biological activity data. Rigorous stereochemical analysis is required during structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.